2,6-dichloro-4-iodobenzenemethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-4-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWYSSHLNFPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 2,6 Dichloro 4 Iodobenzenemethanol
Reactivity of the Benzylic Alcohol Functionality
The benzylic alcohol group is a primary site of chemical reactivity in 2,6-dichloro-4-iodobenzenemethanol, susceptible to oxidation, esterification, etherification, and nucleophilic substitution.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis. For a primary benzylic alcohol like this compound, controlled oxidation can yield the corresponding aldehyde, while more vigorous conditions can lead to the carboxylic acid.
Several reagents are effective for the selective oxidation of benzylic alcohols to aldehydes. Activated manganese(IV) oxide (MnO₂) is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. jove.comsciencemadness.org The reaction proceeds via a radical mechanism on the surface of the insoluble MnO₂. jove.com This method is advantageous as it typically does not affect non-benzylic or non-allylic alcohols. jove.com Another powerful method is the use of catalytic systems, such as those involving 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). TEMPO-catalyzed oxidations, often with a co-catalyst and a terminal oxidant like hydrogen peroxide or air, are highly selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation. rsc.orgresearchgate.netorganic-chemistry.org The reaction is effective for a range of substituted benzyl (B1604629) alcohols, including those with halogen substituents. rsc.org
| Reagent/Catalyst System | Substrate Example | Product | Yield (%) | Reference |
| Activated MnO₂ | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | High | researchgate.net |
| Cu(bpy)/TEMPO/Air | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65 | rsc.org |
| TEMPO/HBr/H₂O₂ | Benzyl alcohol | Benzaldehyde | High | researchgate.net |
| MnO₂/Graphite | Benzyl alcohol | Benzaldehyde | High | researchgate.net |
This table presents data for analogous compounds to illustrate the described reactions.
Further oxidation to the corresponding carboxylic acid, 2,6-dichloro-4-iodobenzoic acid, would require stronger oxidizing agents or modified reaction conditions that favor over-oxidation.
Esterification and Etherification Reactions of the Hydroxyl Group
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides. The reaction with a carboxylic acid, typically catalyzed by a strong acid, is known as Fischer esterification. vedantu.com A more efficient method for hindered alcohols can be the use of an acid anhydride (B1165640) with a catalyst. nih.govuni.edulibretexts.org For instance, the reaction with acetic anhydride would yield 2,6-dichloro-4-iodobenzyl acetate.
Etherification, the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with sodium hydride followed by methyl iodide would produce 2,6-dichloro-4-iodobenzyl methyl ether. Due to the steric hindrance from the two ortho-chloro substituents, reaction conditions may need to be optimized.
The table below illustrates representative conditions for esterification and etherification of similar benzylic alcohols.
| Reaction Type | Reagent 1 | Reagent 2 | Product Example | Conditions | Reference |
| Esterification | Benzyl alcohol | Acetic acid | Benzyl acetate | PAFR catalyst, 50°C | researchgate.net |
| Esterification | Benzyl alcohol | Acetic anhydride | Benzyl acetate | H₃PO₄ catalyst | uni.edu |
| Etherification | Sodium ethoxide | Chloroethane | Diethyl ether | Sₙ2 | wikipedia.org |
| Etherification | α-Phenethyl alcohol | Chloromethyl methyl ether | 1-Methoxymethyl-1-phenylethane | Diisopropylethylamine, 5-10°C | orgsyn.org |
This table presents data for analogous compounds to illustrate the described reactions.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. A common method is the reaction with thionyl chloride (SOCl₂), which converts the alcohol into the corresponding benzyl chloride, 2,6-dichloro-4-iodobenzyl chloride. libretexts.orgyoutube.comncert.nic.in This reaction typically proceeds with inversion of stereochemistry if a chiral center is present, via an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The byproducts, sulfur dioxide and hydrogen chloride, are gases, which drives the reaction to completion. ncert.nic.in Another approach is to convert the alcohol into a tosylate by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. nih.gov The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Reactivity of the Halogen Substituents on the Aromatic Ring
The three halogen atoms on the aromatic ring of this compound significantly influence its reactivity towards both electrophilic and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity on Dichloro-Iodo Aromatic Systems
Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. medium.com The deactivating nature arises from their inductive electron-withdrawing effect, while the directing effect is due to the resonance donation of a lone pair of electrons. In this compound, the two chlorine atoms and one iodine atom all direct incoming electrophiles to the positions ortho and para relative to themselves.
Considering the substitution pattern of this compound, the available positions for substitution are C3 and C5. Both positions are meta to the -CH₂OH group. The directing effects of the halogens are as follows:
The chlorine at C2 directs to C3 (ortho) and C5 (para).
The chlorine at C6 directs to C5 (ortho) and C3 (para).
The iodine at C4 directs to C3 and C5 (both ortho).
Therefore, all three halogen substituents direct incoming electrophiles to the C3 and C5 positions. The hydroxymethyl group is a weak deactivating group and a meta-director. Thus, it also directs incoming electrophiles to C3 and C5. The combined directing effects of all substituents strongly favor electrophilic substitution at the C3 and C5 positions. The relative rates of substitution at these two equivalent positions would be influenced by the combined electronic and steric effects of the substituents. Studies on the nitration of 1,3-dichloro-2-nitrobenzene (B1583056) show that substitution occurs, although sulfonation can be a competing process under certain conditions. rsc.org The synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from aniline (B41778) further illustrates the directing effects of halogens in a polysubstituted benzene (B151609) ring. medium.com
Nucleophilic Aromatic Substitution (SNAr) Pathways with Vicinal Halogens
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. youtube.comlibretexts.orgopenstax.orglibretexts.org Halogens alone are generally not sufficient to activate an aromatic ring for SₙAr under mild conditions.
In this compound, the aromatic ring is substituted with three halogens and a hydroxymethyl group, none of which are strongly activating for SₙAr. The chlorine and iodine atoms are potential leaving groups. For a nucleophile to attack and displace one of the chlorine atoms (at C2 or C6), the negative charge in the Meisenheimer complex would be stabilized to some extent by the other chlorine and the iodine atom. However, without a strongly electron-withdrawing group like a nitro group, this reaction is expected to be very slow and require harsh conditions. For instance, the reaction of 2,4,6-trinitrochlorobenzene with aqueous NaOH proceeds at room temperature, highlighting the strong activation provided by the nitro groups. openstax.org In the absence of such strong activation, nucleophilic aromatic substitution on this compound is unlikely to occur under standard laboratory conditions.
Metal-Catalyzed Cross-Coupling Reactions Involving the Iodo and Chloro Groups
The presence of both iodo and chloro substituents on the benzene ring of this compound offers a platform for selective carbon-carbon bond formation. The well-established trend in halide reactivity for palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This inherent difference in reactivity allows for the selective coupling at the more reactive C-I bond, while leaving the C-Cl bonds intact for potential subsequent transformations.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.orgillinois.edu For this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the C-I bond. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. illinois.edulibretexts.org
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively documented in the readily available literature, studies on similar polyhalogenated aromatic compounds provide valuable insights. For instance, the coupling of 2,6-dihalopurines has demonstrated good regioselectivity, with the reaction preferentially occurring at the more reactive halogen. acs.org Similarly, unprotected ortho-bromoanilines have been successfully coupled with various boronic esters, highlighting the tolerance of the Suzuki-Miyaura reaction to functional groups like the hydroxyl group present in the target molecule. nih.gov
A plausible reaction scheme for the selective Suzuki-Miyaura coupling of this compound is shown below:
Scheme 1: Postulated Suzuki-Miyaura Coupling of this compound
Derivatization Strategies and Post Synthetic Functionalization of 2,6 Dichloro 4 Iodobenzenemethanol
Derivatization for Enhanced Reactivity and Selectivity
The inherent reactivity of the hydroxymethyl group in 2,6-dichloro-4-iodobenzenemethanol can sometimes be a hindrance in reactions targeting the aryl iodide. To circumvent this, and to enhance the solubility and handling of the compound, the hydroxyl function is often temporarily masked with a protecting group. libretexts.org The choice of protecting group is crucial; it must be stable to the conditions of subsequent reactions and easily removable under mild conditions.
Common strategies for the protection of benzylic alcohols like this compound include the formation of ethers or esters. libretexts.org For instance, reaction with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole, affords the corresponding silyl ether. These protecting groups are known for their robustness across a range of reaction conditions, including many cross-coupling reactions, and can be readily cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).
Alternatively, the hydroxyl group can be acylated to form an ester, for example, by treatment with acetyl chloride or benzoyl chloride in the presence of a base like pyridine. Ester protecting groups, however, may be less stable to basic conditions often employed in cross-coupling reactions. The selection of an appropriate protecting group is therefore a critical first step in any synthetic sequence involving this versatile building block.
Functionalization via Halogen Manipulation
The carbon-iodine bond is the most labile of the carbon-halogen bonds in this compound, making it the primary site for a host of powerful bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The flanking chloro groups, while more stable, exert significant steric and electronic influence, which can modulate the reactivity at the C-4 position.
Introduction of Diverse Carbon-Carbon Bonds
The introduction of new carbon-carbon bonds at the C-4 position is a cornerstone of the synthetic utility of this compound. A variety of established cross-coupling methodologies can be employed to this end.
The Suzuki-Miyaura coupling reaction stands out as a highly versatile method for the formation of biaryl structures. While specific studies on this compound are not widely reported, the general success of Suzuki couplings with iodoarenes suggests that it would readily couple with a wide range of boronic acids and their derivatives in the presence of a palladium catalyst and a base. The steric hindrance from the ortho-chloro substituents may necessitate the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.
For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. wikipedia.org This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper salts, in the presence of a base. wikipedia.orgresearchgate.netorganic-chemistry.org This powerful transformation allows for the synthesis of a diverse array of aryl alkynes, which are themselves versatile intermediates for further synthetic elaborations.
The Heck coupling , which introduces vinyl groups, and the Stille coupling , utilizing organostannanes, represent further avenues for C-C bond formation, although their application to this specific substrate is not extensively documented in readily available literature.
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)
Beyond the formation of carbon-carbon bonds, the aryl iodide functionality of this compound is a gateway to the introduction of various heteroatoms. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines from aryl halides. The reaction of protected this compound with primary or secondary amines, in the presence of a suitable palladium catalyst and a strong base, would be expected to yield the corresponding 4-amino derivatives.
Similarly, Ullmann-type couplings can be employed to form C-O and C-S bonds. The reaction with phenols or thiols, typically in the presence of a copper catalyst and a base, can provide access to diaryl ethers and thioethers, respectively. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.
Transformations of the Hydroxymethyl Group to Other Functional Moieties
The hydroxymethyl group is not merely a passive spectator in the chemistry of this compound; it is a versatile functional group that can be transformed into a variety of other important moieties. These transformations can be performed either before or after the modification of the aryl ring, further expanding the synthetic utility of this building block.
A primary alcohol, such as the hydroxymethyl group, can be oxidized to an aldehyde or a carboxylic acid. libretexts.orglibretexts.orgchemguide.co.uk The choice of oxidant and reaction conditions determines the outcome. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically afford the corresponding 2,6-dichloro-4-iodobenzaldehyde. Stronger oxidants, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will lead to the formation of 2,6-dichloro-4-iodobenzoic acid. libretexts.orglumenlearning.com These transformations are fundamental in organic synthesis, providing access to key intermediates for a wide range of subsequent reactions.
Furthermore, the hydroxymethyl group can be converted into a more reactive leaving group, such as a benzyl (B1604629) halide. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl chloride or bromide. These haloalkyl derivatives are excellent electrophiles for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the benzylic position.
2,6 Dichloro 4 Iodobenzenemethanol As a Versatile Synthetic Building Block and Precursor
Role in the Synthesis of Advanced Organic Intermediates
The strategic positioning of chloro and iodo substituents on the benzene (B151609) ring of 2,6-dichloro-4-iodobenzenemethanol allows for a diverse range of selective chemical transformations, making it an invaluable intermediate for the synthesis of more complex molecules. The presence of the benzylic alcohol group provides a handle for further functionalization or can be a precursor to other functionalities.
A plausible and efficient route to this compound involves the reduction of its corresponding aldehyde, 2,6-dichloro-4-iodobenzaldehyde. This transformation can be readily achieved using standard reducing agents such as sodium borohydride. The aldehyde itself can be synthesized through various halogenation strategies on precursor benzaldehydes.
The true synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bonds. This chemoselectivity is fundamental to its role as a versatile building block.
Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions
| Halogen | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| Iodo | ~65 | High |
| Chloro | ~96 | Low |
This differential reactivity allows for the selective functionalization at the 4-position via reactions such as Suzuki, Sonogashira, and Heck couplings, while leaving the 2- and 6-chloro substituents intact for subsequent transformations. For instance, a Suzuki coupling reaction with an arylboronic acid can introduce a new aryl group at the 4-position, leading to a more complex biaryl methanol (B129727) derivative.
Precursor for Complex Polyhalogenated Aromatic Architectures
The this compound scaffold serves as an excellent starting point for the synthesis of elaborate polyhalogenated aromatic compounds. These structures are of significant interest in materials science and medicinal chemistry due to their unique electronic and steric properties.
The selective reactivity of the iodo group is again the key feature. Following a cross-coupling reaction at the 4-position, the resulting molecule retains the two chlorine atoms at the 2- and 6-positions. These chloro groups can then be subjected to further, more forcing, reaction conditions to introduce additional diversity. For example, nucleophilic aromatic substitution (SNAAr) reactions can be employed to replace the chloro groups with other functionalities, although the steric hindrance from the adjacent substituents can make these transformations challenging.
A notable example of a related compound's utility is the use of (2,6-Dichloro-4-iodophenyl)bis(2,4,6-trichlorophenyl)methane as a precursor in cross-coupling reactions to form functionalized triphenylmethyl radicals. wikipedia.org This demonstrates the principle of utilizing the C-I bond for selective modification to build up complex, sterically hindered polyhalogenated systems.
Applications in Multi-Step Organic Synthesis Cascades
The orthogonal reactivity of the functional groups in this compound makes it an ideal component for multi-step organic synthesis cascades. A synthetic sequence can be designed to sequentially address each reactive site, allowing for the controlled and predictable assembly of complex target molecules.
A typical synthetic cascade might involve the following steps:
Protection of the Benzylic Alcohol: The hydroxyl group can be protected using a suitable protecting group (e.g., silyl (B83357) ether) to prevent its interference in subsequent steps.
Cross-Coupling at the 4-Position: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Heck) is performed to introduce a desired substituent at the position of the iodine atom. wikipedia.orgorganic-chemistry.org
Modification of the Newly Introduced Group: The substituent added in the previous step can be further elaborated. For example, a terminal alkyne introduced via a Sonogashira coupling could undergo a subsequent cycloaddition reaction.
Functionalization of the Chloro-Substituents: Under more vigorous conditions, the chloro groups can be targeted for substitution or other transformations.
Deprotection and/or Oxidation of the Benzylic Position: The protecting group on the alcohol can be removed to reveal the hydroxyl functionality, or the alcohol can be oxidized to an aldehyde or a carboxylic acid, providing another point of diversification.
This step-wise approach, enabled by the distinct reactivity of each functional group on the this compound core, allows for the efficient and convergent synthesis of highly functionalized and complex aromatic compounds that would be difficult to access through other means. The steric environment provided by the 2,6-dichloro substitution pattern can also be exploited to influence the stereochemistry of reactions at or near the benzylic position.
Computational and Theoretical Studies of 2,6 Dichloro 4 Iodobenzenemethanol
Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and thermodynamic stability of 2,6-dichloro-4-iodobenzenemethanol. These computational methods allow for the precise calculation of molecular orbitals, electron density distribution, and various energetic parameters.
The electronic properties of halogenated aromatic compounds are significantly influenced by the nature and position of the halogen substituents. In the case of this compound, the chlorine and iodine atoms exert strong inductive electron-withdrawing effects, which are expected to influence the aromatic ring's electron density and the properties of the benzylic alcohol moiety.
Theoretical calculations can provide detailed insights into the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For instance, the C-Cl and C-I bond lengths are predicted to be consistent with those observed in other chlorinated and iodinated aromatic compounds. The presence of the bulky ortho-chloro substituents is expected to cause some out-of-plane distortion of the hydroxymethyl group to alleviate steric strain.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energies of the HOMO and LUMO and the HOMO-LUMO gap are key descriptors of chemical reactivity and kinetic stability. In a study on substituted nitrobenzene (B124822) compounds, it was found that the energy band gap is related to the nature of the halogen substituents in the para-position. smf.mx
Table 1: Calculated Electronic Properties of Halogenated Benzyl (B1604629) Alcohols (Illustrative) This table presents hypothetical data for this compound based on trends observed in related compounds. Actual values would require specific calculations.
| Property | 2,6-dichlorobenzenemethanol | This compound |
|---|---|---|
| HOMO Energy (eV) | -6.8 | -6.5 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.6 | 5.0 |
| Dipole Moment (Debye) | 2.1 | 1.8 |
| Mulliken Charge on C1 | +0.15 | +0.18 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
The conformational flexibility of this compound is primarily dictated by the rotation around the C(aryl)-C(H2OH) single bond. Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and identify the most stable conformers and the energy barriers between them.
For ortho-halogenated benzyl alcohols, studies have shown the existence of multiple low-energy conformations, including chiral and achiral forms. rsc.org These conformations are often characterized by the presence or absence of an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen atom (OH···X). rsc.org In the case of this compound, the presence of two ortho-chlorine atoms introduces the possibility of the hydroxymethyl group orienting itself to form a hydrogen bond with one of the chlorine atoms. High-level energy calculations on ortho-halogenated benzyl alcohols have shown that the chiral conformation with an OH···X contact is often more stable than the achiral conformation. rsc.org
MD simulations can also provide a detailed picture of the intermolecular interactions in the condensed phase. These simulations can model how molecules of this compound interact with each other and with solvent molecules. The halogen atoms, particularly the iodine, are capable of forming halogen bonds, which are non-covalent interactions where the halogen atom acts as an electrophilic species. nih.gov The strength of these halogen bonds can be tuned by the other substituents on the aromatic ring. nih.gov
Furthermore, MD simulations can be employed to study the aggregation behavior of this compound. For ortho-halogenated benzyl alcohols, it has been observed that dimerization can lead to the suppression of the achiral monomer conformation in favor of homochiral or heterochiral pairings. rsc.org
Table 2: Torsional Angle Preferences in ortho-Halogenated Benzyl Alcohols (Illustrative) This table illustrates potential low-energy conformations for this compound based on studies of similar molecules.
| Conformation | Dihedral Angle (Cl-C2-C1-C(H2OH)) | Relative Energy (kcal/mol) |
|---|---|---|
| Chiral (OH···Cl) | ~60° | 0.0 |
| Achiral | ~0° | +0.5 |
Reaction Pathway Predictions and Transition State Analysis of Key Transformations
Computational chemistry plays a crucial role in predicting the most likely pathways for chemical reactions involving this compound and in analyzing the structures and energies of the transition states. This is particularly valuable for understanding reaction mechanisms and predicting product selectivity.
A key transformation for benzylic alcohols is their oxidation to the corresponding aldehydes or carboxylic acids. Theoretical calculations can be used to model the reaction pathways of various oxidizing agents with this compound. For example, in the oxidation of benzylic alcohols, a proton-coupled electron transfer (PCET) mechanism has been proposed to account for the selectivity of mono-oxidation. nih.gov DFT calculations can be used to map the potential energy surface for such a reaction, identifying the transition state and any intermediate species.
Another important class of reactions for this compound involves transformations at the C-I bond, such as Suzuki or Sonogashira cross-coupling reactions. Theoretical studies can help to elucidate the mechanism of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps. The electronic effects of the ortho-chlorine and para-iodine substituents would be expected to influence the energetics of these steps.
Transition state analysis provides critical information about the energy barrier of a reaction (activation energy), which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, computational chemists can predict the most favorable route. For instance, in nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives, theoretical computations have been used to determine the barrier height for the oxidative addition step. acs.org
Table 3: Calculated Activation Energies for a Hypothetical Oxidation Reaction (Illustrative) This table presents hypothetical activation energies for different proposed mechanisms for the oxidation of this compound.
| Proposed Mechanism | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| Hydrogen Atom Abstraction (HAA) | [Ar-CH(OH)···OR]* | 25 |
| Proton-Coupled Electron Transfer (PCET) | [Ar-CH(O)···H···OR]* | 18 |
Theoretical Investigations into Substituent Effects on Reactivity and Selectivity
The three halogen substituents on the aromatic ring of this compound have a profound effect on its reactivity and the selectivity of its reactions. Theoretical investigations are essential to systematically unravel these substituent effects.
The electron-withdrawing nature of the chlorine and iodine atoms deactivates the aromatic ring towards electrophilic aromatic substitution. Computational methods can quantify this deactivation by calculating properties such as the molecular electrostatic potential (MEP) and atomic charges. A study on the effects of halogen substituents on nitrobenzene showed that the bond lengths between carbon and halogen atoms increase with increasing atomic size and decreasing electronegativity. smf.mx
In nucleophilic aromatic substitution reactions, the strong electron-withdrawing character of the halogens would activate the ring towards attack by nucleophiles. Theoretical calculations can predict the most likely sites of attack and the relative energies of the intermediates and transition states for different substitution patterns.
The steric bulk of the two ortho-chlorine atoms plays a significant role in directing the approach of reagents. This steric hindrance can lead to high regioselectivity in reactions involving the hydroxymethyl group or the aromatic ring. For example, in reactions at the benzylic position, the ortho-substituents can influence the conformational preferences of the transition state, thereby affecting the stereochemical outcome of the reaction.
Furthermore, theoretical studies can explore the impact of the substituents on the acidity of the benzylic proton and the nucleophilicity of the hydroxyl oxygen. These properties are critical in determining the course of many reactions. Ab initio studies on halogen bonding complexes have shown that substituent effects on interaction energies can be systematically analyzed. nih.gov
Table 4: Hammett-type Correlation for a Hypothetical Reaction (Illustrative) This table illustrates how computational data could be used to correlate substituent effects with reactivity for a series of para-substituted 2,6-dichlorobenzenemethanols.
| para-Substituent (X) | σp | Calculated Reaction Rate (log(k/kH)) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -F | +0.06 | +0.15 |
| -Cl | +0.23 | +0.55 |
| -Br | +0.23 | +0.56 |
| -I | +0.18 | +0.42 |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichloro 4 Iodobenzenemethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy would provide critical information regarding the connectivity and chemical environment of the atoms in 2,6-dichloro-4-iodobenzenemethanol.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two equivalent aromatic protons at the 3- and 5-positions would appear as a singlet due to the symmetrical substitution pattern of the benzene (B151609) ring. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine and iodine atoms. The benzylic protons of the -CH₂OH group would also give rise to a singlet, integrating to two protons. The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Due to the symmetry of the molecule, four signals are expected for the aromatic carbons and one for the benzylic carbon. The carbon bearing the iodine atom (C-4) and the carbons bearing the chlorine atoms (C-2 and C-6) would exhibit characteristic chemical shifts influenced by the heavy atom effect and electronegativity. The chemical shifts of the unsubstituted aromatic carbons (C-3 and C-5) and the carbon bearing the hydroxymethyl group (C-1) would also provide valuable structural confirmation.
To illustrate the expected chemical shifts, the following table presents data for a closely related analog, 2,6-dichlorobenzyl alcohol.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| H3, H5 | 7.2-7.4 | C1 | ~135 |
| -CH₂- | ~4.8 | C2, C6 | ~136 |
| -OH | Variable | C3, C5 | ~130 |
| C4 | ~90-100 (estimated) | ||
| -CH₂OH | ~62 | ||
| Note: These are estimated values based on known substituent effects and data from analogous compounds. The chemical shift for C4 is an estimation based on the typical upfield shift caused by iodine substitution. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₅Cl₂IO), the calculated exact mass would be a key identifier.
HRMS provides a measured mass with high accuracy, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.
The fragmentation pattern in the mass spectrum provides further structural information. For this compound, characteristic fragmentation pathways would likely include:
Loss of the hydroxymethyl radical (•CH₂OH).
Loss of a chlorine atom (•Cl).
Loss of an iodine atom (•I).
Sequential loss of small molecules like water (H₂O) or formaldehyde (B43269) (CH₂O) from the molecular ion or subsequent fragments.
The following table outlines the expected major ions in the mass spectrum of this compound.
| Ion | m/z (most abundant isotopes) | Description |
| [M]⁺ | 318 | Molecular ion |
| [M-CH₂OH]⁺ | 287 | Loss of hydroxymethyl group |
| [M-Cl]⁺ | 283 | Loss of a chlorine atom |
| [M-I]⁺ | 191 | Loss of an iodine atom |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibration would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations typically appear in the 600-800 cm⁻¹ region, and the C-I stretch is expected at lower wavenumbers, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the substituted benzene ring are often strong in the Raman spectrum. The C-Cl and C-I stretching vibrations would also be observable.
The following table summarizes the expected key vibrational frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3050-3150 | Strong |
| Aliphatic C-H | Stretching | 2850-2960 | Strong |
| C=C | Aromatic Ring Stretching | 1400-1600 | Strong |
| C-O | Stretching | 1000-1260 | Medium |
| C-Cl | Stretching | 600-800 | Strong |
| C-I | Stretching | 500-600 | Strong |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. A successful single-crystal X-ray diffraction experiment on this compound would provide definitive information on bond lengths, bond angles, and intermolecular interactions.
While no published crystal structure for this compound is currently available, we can infer certain structural features. The benzene ring would be planar. The substituents (two chlorine atoms, one iodine atom, and the hydroxymethyl group) would be attached to this ring. The torsion angles involving the -CH₂OH group would define its conformation relative to the aromatic ring.
A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~105 |
| V (ų) | ~1000 |
| Z | 4 |
| Hydrogen Bonding | O-H···O interactions expected |
| Halogen Bonding | I···Cl or I···O interactions possible |
Future Directions and Emerging Research Avenues for the Chemical Compound
Development of Novel and Highly Efficient Synthetic Routes
One promising direction is the application of modern cross-coupling reactions. For instance, a palladium-catalyzed C-H activation/functionalization approach could potentially be developed to introduce the hydroxymethyl group directly onto a 1,3-dichloro-5-iodobenzene (B1583806) precursor, thereby shortening the synthetic sequence. Another avenue involves the late-stage functionalization of a more readily available starting material. For example, the development of a selective iodination protocol for 2,6-dichlorobenzyl alcohol would be a highly efficient route.
| Potential Synthetic Route | Key Transformation | Anticipated Advantages |
| C-H Functionalization | Direct hydroxymethylation of 1,3-dichloro-5-iodobenzene | Atom economy, reduced step count |
| Late-Stage Iodination | Selective iodination of 2,6-dichlorobenzyl alcohol | Potentially higher overall yield, use of a simpler starting material |
| Ortho-Lithiation | Directed ortho-lithiation of a protected 4-iodobenzyl alcohol followed by chlorination | High regioselectivity |
Exploration of Unprecedented Reactivity and Catalytic Pathways
The unique electronic and steric environment of 2,6-dichloro-4-iodobenzenemethanol suggests a rich and largely unexplored reactivity profile. The presence of the iodine atom makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups at the 4-position, leading to a diverse library of novel compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further chemical transformations. The steric hindrance provided by the two chlorine atoms in the ortho positions could lead to unusual selectivity in reactions involving the benzylic alcohol. For instance, catalytic systems could be developed to exploit this steric environment to achieve enantioselective transformations.
Design and Synthesis of Functional Materials Incorporating the Chemical Compound's Scaffold
The rigid and well-defined structure of the this compound scaffold makes it an attractive building block for the design and synthesis of novel functional materials. The ability to functionalize the molecule at both the 4-position (via the iodine) and the 1-position (via the hydroxymethyl group) provides a versatile platform for creating complex molecular architectures.
One area of interest is the development of novel liquid crystals. By attaching long alkyl chains to the scaffold, it may be possible to induce liquid crystalline phases with unique optical and electronic properties. Another potential application is in the field of porous organic polymers. The rigid, three-dimensional structure of derivatives of this compound could be used to create highly porous materials with applications in gas storage and separation. Research into functionalized triphenylmethyl radicals has shown that halogenated phenyl groups can be key components in creating stable radicals with interesting optical properties. researchgate.net This suggests that materials derived from this compound could have applications in organic light-emitting diodes (OLEDs) or as spin probes.
| Material Class | Key Feature of Scaffold | Potential Application |
| Liquid Crystals | Anisotropic molecular shape | Displays, sensors |
| Porous Organic Polymers | Rigid, three-dimensional structure | Gas storage, catalysis |
| Organic Electronics | Tunable electronic properties through functionalization | OLEDs, organic photovoltaics |
Integration with Advanced Synthesis Technologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of advanced synthesis technologies such as flow chemistry and automated synthesis platforms holds immense promise for accelerating the research and development of this compound and its derivatives. nih.gov Flow chemistry, in particular, offers several advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. thieme-connect.denih.gov
The synthesis of this compound could be adapted to a continuous flow process, which would allow for the safe handling of potentially hazardous reagents and intermediates. Furthermore, the precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purities. beilstein-journals.org
Automated synthesis platforms, which combine robotics with computational algorithms, could be employed to rapidly synthesize and screen a large library of derivatives of this compound for desired properties. dntb.gov.ua This high-throughput approach would significantly accelerate the discovery of new functional molecules for a wide range of applications.
| Technology | Benefit for this compound Research |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability of synthesis. thieme-connect.de |
| Automated Synthesis | High-throughput synthesis and screening of derivatives. nih.govdntb.gov.ua |
| In-line Analysis | Real-time reaction monitoring and optimization. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-dichloro-4-iodobenzenemethanol, and how can purity be maximized?
- Methodological Answer : Begin with a benzenemethanol precursor (e.g., 2,6-dichloro-4-nitrobenzenemethanol) and perform iodination via electrophilic substitution using iodine monochloride (ICl) in a polar aprotic solvent. Purify via recrystallization in ethanol/water mixtures to remove unreacted halides. Monitor purity using HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR (in CDCl3 or DMSO-d6) to identify substituent positions, noting deshielding effects from electron-withdrawing groups (Cl, I). IR spectroscopy confirms the hydroxyl (O-H stretch ~3200–3400 cm⁻¹) and C-I bonds (~500–600 cm⁻¹). Mass spectrometry (EI-MS) validates molecular weight (e.g., m/z 322 [M⁺]) .
Q. How should researchers handle safety risks associated with this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Store in amber glass under inert gas (N2/Ar) to prevent degradation. Dispose of waste via halogenated organic waste protocols, as per institutional guidelines .
Advanced Research Questions
Q. How can solubility discrepancies of this compound in different solvents be resolved?
- Methodological Answer : Employ the shake-flask method (278.15–323.15 K) to measure mole fraction solubility in solvents like DMSO, THF, and dichloromethane. Use the modified Apelblat equation to correlate temperature-dependent solubility and identify outliers. Compare with NRTL model predictions to assess solvent-solute interactions (e.g., hydrogen bonding vs. polarity) .
Q. What strategies address conflicting spectroscopic data for structural elucidation?
- Methodological Answer : For overlapping NMR signals (e.g., aromatic protons), use 2D-COSY or HSQC to resolve coupling patterns. If iodine-induced quadrupolar broadening occurs, substitute with bromine/chlorine analogs for comparative analysis. Validate with X-ray crystallography if single crystals form .
Q. How do solvent descriptors influence the solubility thermodynamics of this compound?
- Methodological Answer : Apply linear solvation energy relationships (LSER) with solvent parameters (π* for polarity, α for H-bond acidity, β for H-bond basicity). For example, high solubility in DMSO correlates with strong H-bond acceptance (β ≈ 0.76), while low solubility in hexane reflects weak dispersion interactions .
Data Contradiction Analysis
Q. How to reconcile inconsistent reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Test steric/electronic effects by varying catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). If iodination competes with chlorination, use protecting groups (e.g., silyl ethers) for selective functionalization .
Q. Why do computational (DFT) and experimental dipole moments diverge for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
